![molecular formula C12H17N5O3 B2509724 (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid CAS No. 1308935-66-1](/img/structure/B2509724.png)
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid, also known as PYP-115, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid involves the inhibition of PIM kinases. PIM kinases are serine/threonine kinases that are involved in the regulation of several cellular processes such as cell proliferation, survival, and differentiation. PIM kinases have been found to be overexpressed in several types of cancer and are associated with poor prognosis. Therefore, the inhibition of PIM kinases by (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid is expected to result in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been found to induce apoptosis (programmed cell death) in cancer cells. In addition, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been shown to exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. Furthermore, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been reported to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid in lab experiments is its potent inhibitory activity against PIM kinases. This makes it a valuable tool for studying the role of PIM kinases in cancer and other diseases. Moreover, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been found to exhibit activity against parasites such as Trypanosoma cruzi, making it a potential drug candidate for the treatment of Chagas disease. However, one of the limitations of using (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid. One of the potential applications of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid is in the treatment of cancer. Further studies are needed to evaluate the efficacy of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid in different types of cancer and to determine its optimal dosage and administration route. Moreover, the potential of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid as a drug candidate for the treatment of Chagas disease needs to be further explored. Furthermore, the neuroprotective effects of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid need to be studied in more detail to determine its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Finally, the development of more efficient synthesis methods for (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid may help to overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid involves the reaction of 4-(2-aminoethyl)pyrimidine with 1-(tert-butoxycarbonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) to yield (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several kinases such as PIM1, PIM2, and PIM3. These kinases are known to play a critical role in the development and progression of cancer. Therefore, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been investigated as a potential anticancer agent. In addition, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has also been found to exhibit activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Moreover, (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid has been reported to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-9(10(18)19)15-12(20)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3,(H,15,20)(H,18,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPZRMUKZHCDJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

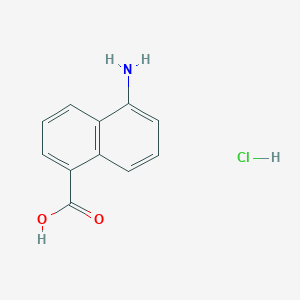
![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
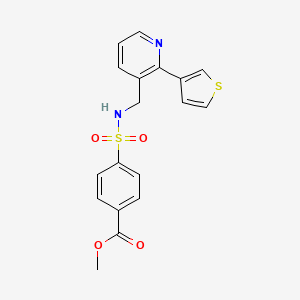



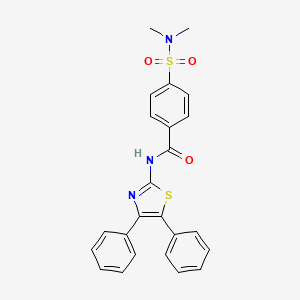
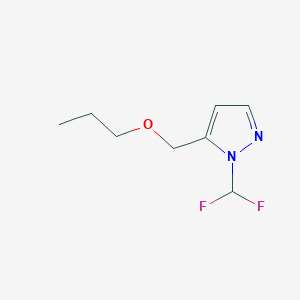
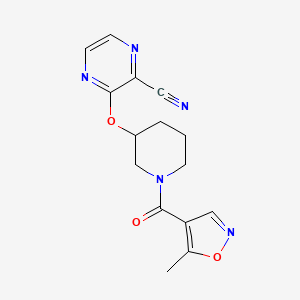

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2509663.png)
![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)